N-(1,3-benzodioxol-5-yl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(1,3-benzodioxol-5-yl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound that features a benzodioxole ring and a nitrobenzamide moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c1-22-13-6-10(11(18(20)21)7-14(13)23-2)16(19)17-9-3-4-12-15(5-9)25-8-24-12/h3-7H,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTKBUVWDKSTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps. One common approach starts with the nitration of 4,5-dimethoxybenzamide to introduce the nitro group. This is followed by a coupling reaction with 1,3-benzodioxole under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as palladium and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of oxidized benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interactions between synthetic compounds and biological systems.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cell cycle arrest and apoptosis . The benzodioxole ring may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Investigated for their anticancer activities.
Uniqueness
N-(1,3-benzodioxol-5-yl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its combination of a benzodioxole ring and a nitrobenzamide moiety, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
